Disperse Red 118
Overview
Description
Disperse Red 118 is a synthetic organic dye belonging to the class of disperse dyes. It is primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. The compound appears as a deep red crystalline powder and is known for its vibrant color and excellent dyeing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Red 118 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine followed by coupling with an aromatic compound containing electron-donating groups. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using batch or continuous processes. The dye is finely ground in the presence of dispersing agents to form a stable dispersion. This dispersion is then dried and sold as a powder or paste. The production process ensures that the dye particles are of uniform size, which is crucial for achieving consistent dyeing results .
Chemical Reactions Analysis
Types of Reactions: Disperse Red 118 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Disperse Red 118 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing synthetic fibers. .
Mechanism of Action
The mechanism of action of Disperse Red 118 involves its interaction with the fibers it dyes. The dye molecules are non-ionic and have a high affinity for hydrophobic fibers. The dyeing process involves the transfer of dye molecules from an aqueous dispersion to the fiber surface, where they are absorbed and diffused into the fiber matrix. The molecular targets include the polymer chains of the fibers, and the pathways involve van der Waals forces and dipole interactions .
Comparison with Similar Compounds
Disperse Red 9: Another anthraquinone-based dye with similar dyeing properties.
Disperse Red 60: Known for its vibrant red color and used in similar applications.
Disperse Blue 1: A blue dye with similar chemical structure and dyeing mechanism
Uniqueness of Disperse Red 118: this compound stands out due to its excellent light and wash fastness properties, making it highly suitable for applications requiring durable and long-lasting color. Its unique chemical structure allows for efficient dyeing of synthetic fibers, providing vibrant and consistent coloration .
Properties
IUPAC Name |
2-[3-chloro-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2ClN4O4/c17-12-7-11(23(26)27)8-13(18)16(12)21-20-15-2-1-10(9-14(15)19)22(3-5-24)4-6-25/h1-2,7-9,24-25H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNGPGUKCHNKOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701037495 | |
Record name | 2,2'-({3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl}imino)diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701037495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61480-15-7, 52623-75-3 | |
Record name | 2,2′-[[3-Chloro-4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]imino]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61480-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((3-Chloro-4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)imino)bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061480157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-({3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl}imino)diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701037495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[3-chloro-4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethanol, 2,2'-[[3-chloro-4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]imino]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.